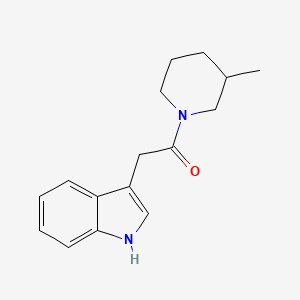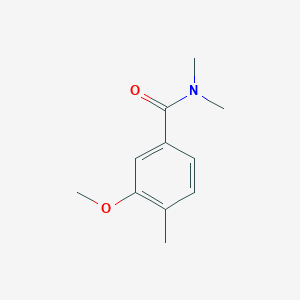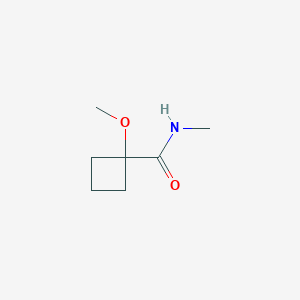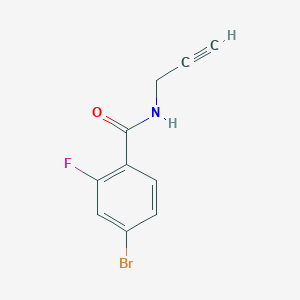
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MEAI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEAI is a synthetic compound that was first developed in 2009 by a team of researchers led by Dr. David E. Nichols at Purdue University.
Mecanismo De Acción
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a modulatory effect on the receptor's activity, which can have various downstream effects on neurotransmitter release and signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone can modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. This can result in various physiological and behavioral effects, such as changes in mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its high affinity for the 5-HT2A receptor, which allows for precise modulation of receptor activity. However, one limitation is its relatively low potency compared to other compounds that target the same receptor.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Another area of interest is its potential as a starting point for the development of new drugs that target the 5-HT2A receptor.
In conclusion, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique properties make it a useful tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes, as well as a potential starting point for the development of new drugs.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 3-methylpiperidine with indole-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-4-8-18(11-12)16(19)9-13-10-17-15-7-3-2-6-14(13)15/h2-3,6-7,10,12,17H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFQJWOXIBWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)



![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)



![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)